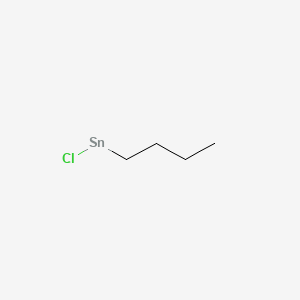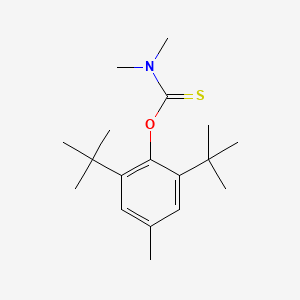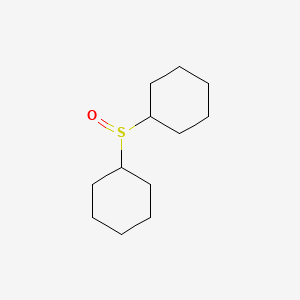
4,6-Dimethyl-2-propyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-2-propyl-1,3-dioxane is an organic compound with a heterocyclic structure. It is a derivative of 1,3-dioxane, featuring two methyl groups and a propyl group attached to the dioxane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-propyl-1,3-dioxane typically involves the condensation of a carbonyl compound with a diol. One common method is the reaction of a ketone or aldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a catalytic amount of p-toluenesulfonic acid, which facilitates the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the use of zeolites or other solid acid catalysts can provide a more environmentally friendly and sustainable approach to industrial synthesis .
化学反応の分析
Types of Reactions
4,6-Dimethyl-2-propyl-1,3-dioxane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: H₂/Ni, H₂/Pd, NaBH₄, LiAlH₄
Substitution: Alkyl halides, acyl chlorides, nucleophiles like RLi, RMgX
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted dioxanes .
科学的研究の応用
作用機序
The mechanism by which 4,6-Dimethyl-2-propyl-1,3-dioxane exerts its effects depends on the specific reaction or applicationThe presence of methyl and propyl groups can affect the compound’s stability and reactivity, making it a versatile intermediate in various chemical reactions .
類似化合物との比較
4,6-Dimethyl-2-propyl-1,3-dioxane can be compared to other similar compounds, such as:
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Meldrum’s acid is a well-known compound with a similar dioxane ring structure but different substituents.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Dimedone has a similar cyclic structure but with different functional groups.
Barbituric Acid (2,4,6-Trioxohexahydropyrimidine): Barbituric acid has a similar ring structure but with additional carbonyl groups.
These comparisons highlight the unique properties of this compound and its versatility in various chemical applications.
特性
CAS番号 |
5406-35-9 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
4,6-dimethyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-4-5-9-10-7(2)6-8(3)11-9/h7-9H,4-6H2,1-3H3 |
InChIキー |
GAWNSZTYJBHWGG-UHFFFAOYSA-N |
正規SMILES |
CCCC1OC(CC(O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
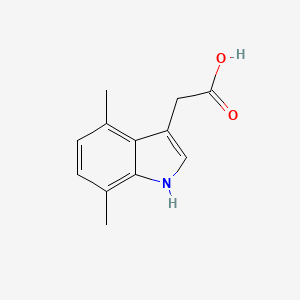
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)
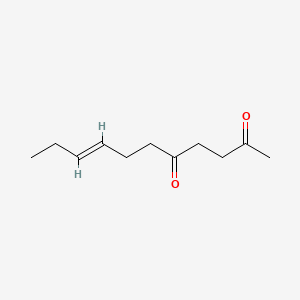
![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)
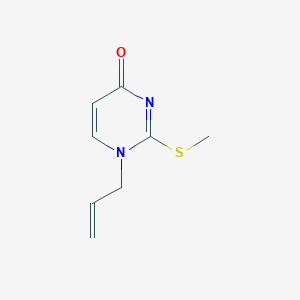
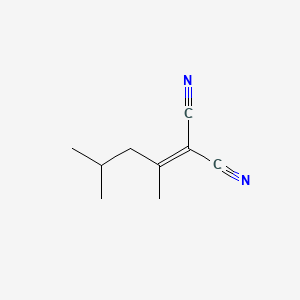
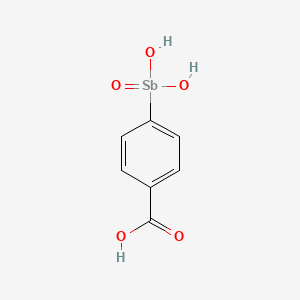
![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)
